

The Role of 14,15-EET in Cardiovascular Research: A Technical Guide

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Compound of Interest

Compound Name: 14,15-EET-SI

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Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families.^{[1][2]} This endogenous signaling molecule plays a crucial role in cardiovascular homeostasis and has emerged as a significant therapeutic target in the management of cardiovascular diseases.^{[1][3][4]} 14,15-EET exhibits a range of protective effects, including vasodilation, anti-inflammatory actions, pro-angiogenic properties, and protection against ischemia-reperfusion injury.^{[1][4][5][6]} This technical guide provides an in-depth overview of the role of 14,15-EET in cardiovascular research, focusing on its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function.

Core Signaling Pathways of 14,15-EET

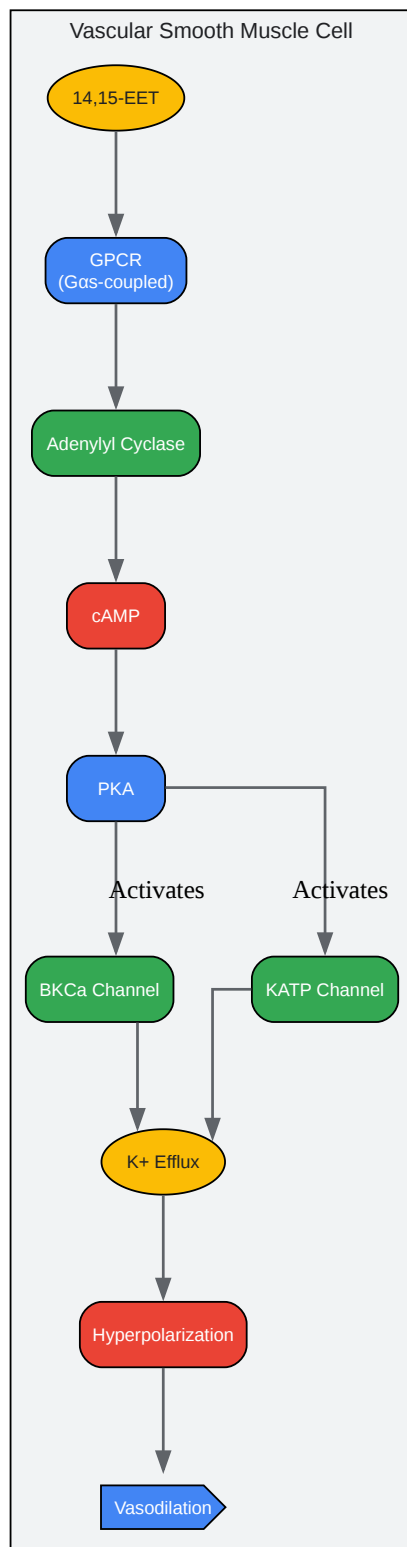
14,15-EET exerts its diverse biological effects through multiple signaling pathways, often involving the activation of specific ion channels and receptor-mediated mechanisms.

Vasodilation and Vascular Tone Regulation

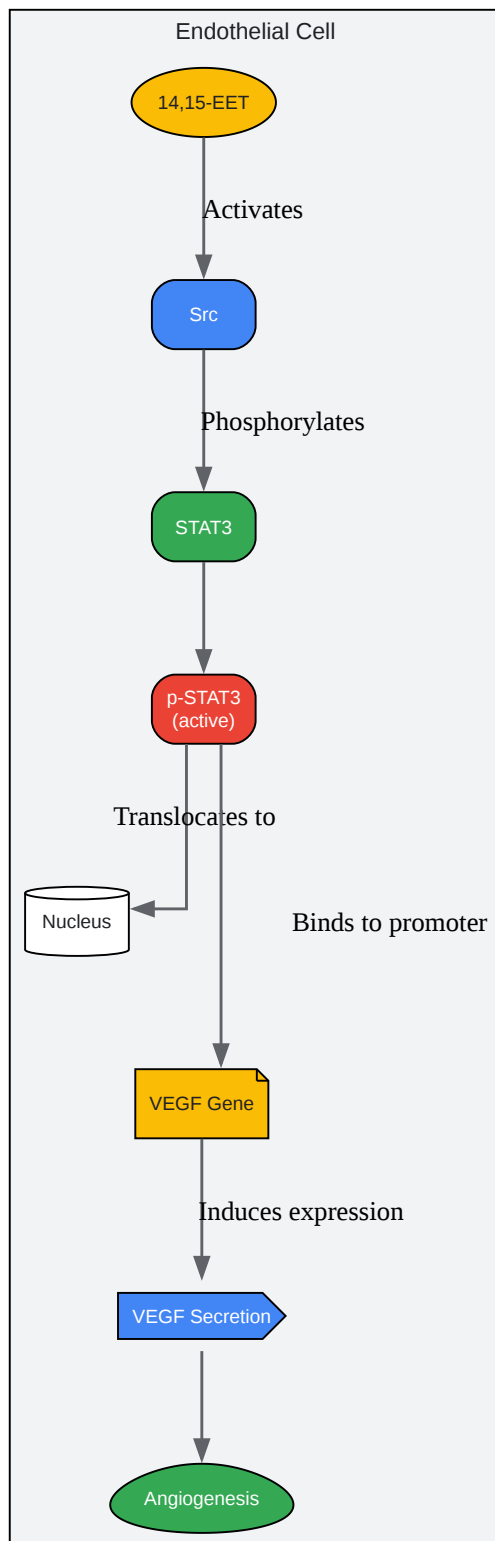
A primary function of 14,15-EET is the regulation of vascular tone, leading to vasodilation.^[1] This is primarily achieved through the activation of potassium (K⁺) channels in vascular smooth muscle cells, which causes hyperpolarization and subsequent relaxation.

- Activation of Large-Conductance Ca^{2+} -Activated K^{+} (BKCa) Channels: 14,15-EET is a potent activator of BKCa channels in various vascular beds, including coronary arteries.[1][7] The activation of these channels leads to K^{+} efflux, membrane hyperpolarization, and vasodilation.[1] Evidence suggests that this activation may involve a G-protein coupled receptor (GPCR), specifically $\text{G}_{\alpha s}$, which stimulates adenylyl cyclase and protein kinase A (PKA).[1]
- Activation of ATP-Sensitive K^{+} (KATP) Channels: In mesenteric resistance arteries, 14,15-EET has been shown to activate KATP channels, contributing to its vasodilatory effects.[8] This activation also appears to be linked to the $\text{G}_{\alpha s}$ and cAMP/PKA signaling cascades.[8]

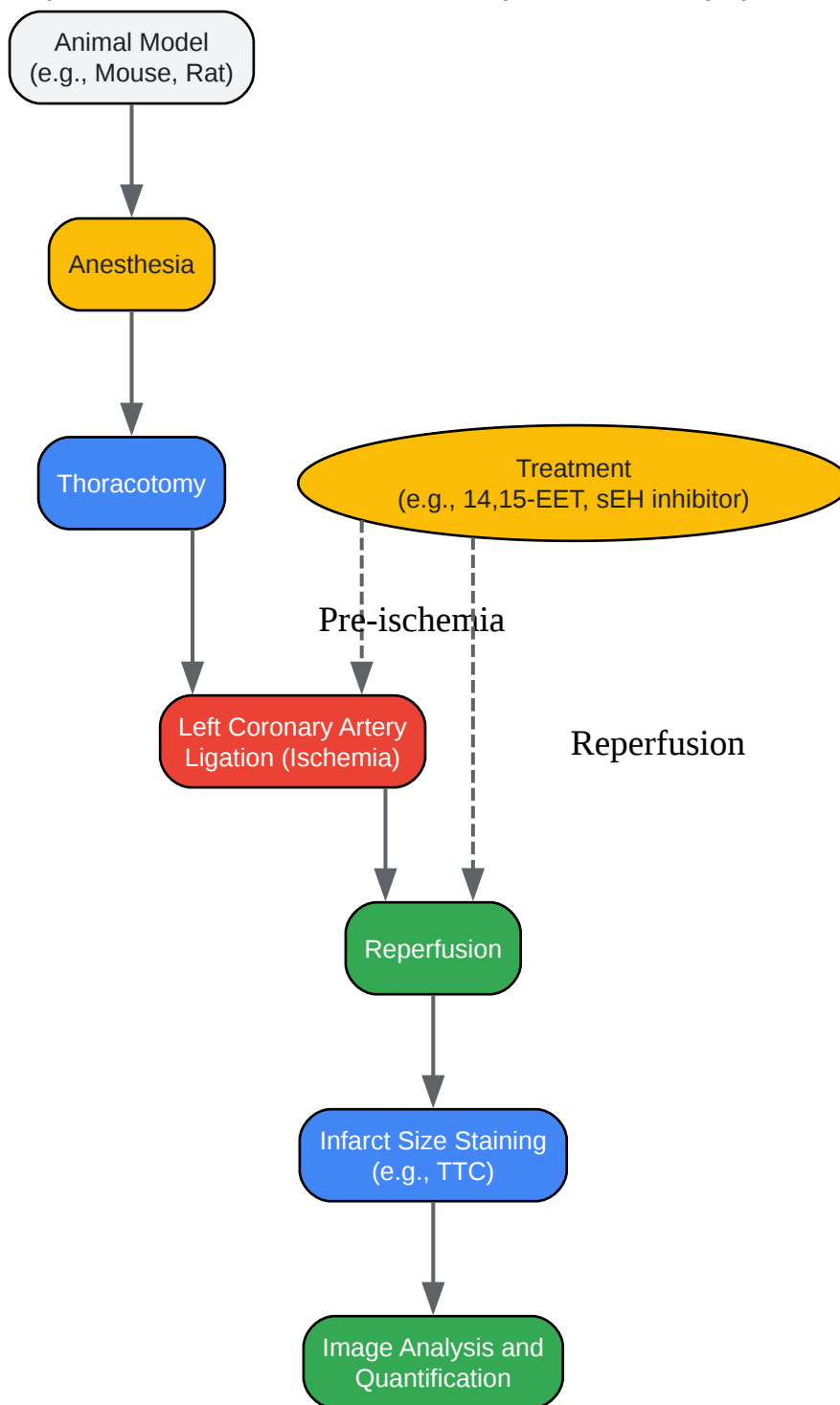
14,15-EET-Mediated Vasodilation Signaling Pathway



14,15-EET-Induced Angiogenesis Signaling Pathway



Experimental Workflow for In Vivo Myocardial I/R Injury Model

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